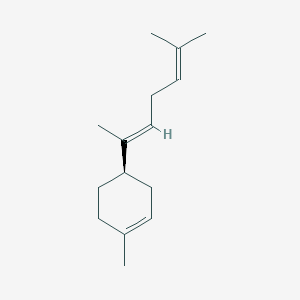

(E,R)-alpha-bisabolene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(4R)-1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]cyclohexene |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7+/t15-/m0/s1 |

InChI Key |

YHBUQBJHSRGZNF-LULHVWEPSA-N |

Isomeric SMILES |

CC1=CC[C@@H](CC1)/C(=C/CC=C(C)C)/C |

Canonical SMILES |

CC1=CCC(CC1)C(=CCC=C(C)C)C |

Origin of Product |

United States |

Natural Occurrence and Ecological Significance of E,r Alpha Bisabolene

Distribution in Plant Species

(E,R)-alpha-Bisabolene is a volatile organic compound produced by a diverse range of plant species. Its presence is a key component of the essential oils of these plants, contributing to their characteristic aroma and biological activities.

Identification in Specific Botanical Sources

The compound has been identified in numerous botanical sources, highlighting its widespread distribution.

Santalum album (Indian Sandalwood): The fragrant heartwood of Indian Sandalwood is prized for its essential oil, which is rich in sesquiterpenes science.gov. While the oil is dominated by santalols, it also contains various bisabolene-related compounds, including β-bisabolene tropicalplantresearch.compherobase.com. Research has led to the functional characterization of a bisabolene (B7822174) synthase (SaBS) from Santalum album, confirming the plant's genetic capacity to produce this sesquiterpene science.gov.

Pinus pumila (Japanese Stone Pine): this compound has been specifically identified as a constituent of this conifer species np-mrd.org.

Cedrus libani (Cedar of Lebanon): The essential oil from the wood of Cedrus libani contains (E)-α-bisabolene np-mrd.org. Its concentration can be relatively low; for instance, one analysis of wood essential oil reported its presence at 0.5% of the total composition ekb.egresearchgate.net.

Petasites albus (White Butterbur): This plant is another confirmed botanical source of this compound np-mrd.org.

Ziziphus jujuba (Jujube): Alpha-bisabolene (B94291) is listed as a phytochemical found in the jujube plant np-mrd.org. The volatile profile of jujube is complex and varies between different organs of the plant, such as leaves, flowers, and fruits researchgate.net.

Gossypium hirsutum (Upland Cotton): Bisabolene is recognized as one of the sesquiterpenes commonly associated with cotton np-mrd.orgutq.edu.iq. The total sesquiterpene content of the essential oil extract from Gossypium hirsutum can reach over 26% utq.edu.iq.

| Botanical Source | Scientific Name | Confirmation of α-Bisabolene |

|---|---|---|

| Indian Sandalwood | Santalum album | Bisabolene synthase gene identified science.gov; β-bisabolene present in oil tropicalplantresearch.compherobase.com. |

| Japanese Stone Pine | Pinus pumila | This compound identified np-mrd.org. |

| Cedar of Lebanon | Cedrus libani | (E)-α-bisabolene found in wood essential oil np-mrd.orgekb.egresearchgate.net. |

| White Butterbur | Petasites albus | This compound identified np-mrd.org. |

| Jujube | Ziziphus jujuba | alpha-Bisabolene identified as a constituent np-mrd.org. |

| Upland Cotton | Gossypium hirsutum | Bisabolene is a commonly associated sesquiterpene np-mrd.orgutq.edu.iq. |

Chemotaxonomic Implications

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic and evolutionary relationships. The presence and relative abundance of specific sesquiterpenes like alpha-bisabolene can serve as valuable chemotaxonomic markers. For example, in Santalum album, strong linear relationships in the co-occurrence of different sesquiterpene classes, including bisabolenes, provide a tool for investigating their biosynthetic pathways science.gov. These chemical fingerprints can help differentiate between species, varieties, and even geographical origins of plants, reflecting the genetic and enzymatic machinery unique to specific lineages.

Production by Fungi and Microorganisms

While predominantly studied in plants, bisabolenes are also produced by several fungi wikipedia.org. The biological role of these compounds in fungi is not yet fully understood. However, the potential for microbial production of α-bisabolene has been significantly advanced through metabolic engineering. Scientists have successfully engineered the yeast Yarrowia lipolytica to produce high levels of α-bisabolene from renewable feedstocks rsc.orgsingaporetech.edu.sg. This was achieved by compartmentalizing the biosynthetic pathway for farnesyl diphosphate (a precursor) and α-bisabolene synthase within the yeast's peroxisome, isolating it from competing metabolic pathways rsc.orgsingaporetech.edu.sg. Such biotechnological approaches demonstrate that microorganisms can be harnessed as cellular factories for the sustainable production of valuable sesquiterpenes.

Roles in Chemical Ecology

Chemical ecology is the study of chemically-mediated interactions between living organisms. This compound is a key player in these interactions, functioning as a defense compound, a pheromone, and a semiochemical.

Plant Defense Mechanisms (e.g., Oleoresin Formation in Conifers)

Plants employ a sophisticated arsenal of chemical defenses against herbivores and pathogens. In many conifers, such as grand fir (Abies grandis), (E)-α-bisabolene is a crucial component of the induced defense response nih.gov.

Wound-Inducible Synthesis: The synthesis of (E)-α-bisabolene is not constant but is induced by physical damage, such as wounding from insect attacks nih.govnih.gov. Following wounding, the expression of the gene for (E)-α-bisabolene synthase increases, leading to the accumulation of the compound as part of the oleoresin defense system nih.gov.

Delayed Response: This induced biosynthesis of sesquiterpenes like bisabolene represents a delayed, secondary defense response. It occurs after an initial, more rapid production of monoterpenes nih.gov. This temporal separation suggests distinct signaling pathways and ecological functions. While the initial monoterpene burst may act as a direct deterrent, the subsequent production of bisabolene could be aimed at combating fungal pathogens that might colonize the wound or act as a precursor to other bioactive molecules nih.govnih.gov. In some pine species, upregulation of alpha-bisabolene synthase is observed following infection, highlighting its role in pathogen defense apsnet.org.

Insect Pheromonal and Semiochemical Functions

This compound and its derivatives serve as vital communication signals for various insect species.

Pheromone Precursor: In several species of stink bugs (Hemiptera: Pentatomidae), α-bisabolene is the direct precursor to their sex pheromones nih.gov. For example, males of the Southern green stink bug, Nezara viridula, possess a specific enzyme that synthesizes (+)-(S,Z)-α-bisabolene, which is then converted into the active pheromone components, trans- and cis-(Z)-α-bisabolene epoxides nih.govresearchgate.net. Similarly, the male-produced sex pheromone of the green stink bug, Acrosternum hilare, is comprised of bisabolene epoxides derived from (4S)-(Z)-α-bisabolene researchgate.net.

Semiochemical Activity: Beyond pheromones (intraspecific communication), α-bisabolene functions as a semiochemical (interspecific communication). It can act as an attractant for natural enemies of herbivores. For instance, some plants release α-bisabolene into the air to attract predatory mites, which then prey on herbivorous pests like the citrus red mite mdpi.com. This demonstrates a sophisticated "cry for help" defense mechanism, where the plant uses a chemical signal to recruit bodyguards.

| Ecological Role | Mechanism | Example Organism(s) |

|---|---|---|

| Plant Defense | Induced biosynthesis in oleoresin upon wounding. | Grand Fir (Abies grandis), Masson's Pine (Pinus massoniana) nih.govapsnet.org. |

| Insect Pheromone Precursor | Enzymatic conversion to active sex pheromone (epoxides). | Southern Green Stink Bug (Nezara viridula), Green Stink Bug (Acrosternum hilare) nih.govresearchgate.net. |

| Semiochemical (Kairomone) | Volatile signal attracting predators of herbivores. | Predatory mites (Amblyseius spp.) attracted to plants mdpi.com. |

Chemical Synthesis and Derivatization of E,r Alpha Bisabolene

Total Chemical Synthesis Routes

Total synthesis provides a means to produce (E,R)-alpha-bisabolene and its derivatives from simple, readily available starting materials. This allows for the preparation of these compounds in quantities that are not easily accessible from natural sources and also enables the synthesis of analogues with modified structures.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been employed in the synthesis of complex molecules, including sesquiterpenes. These reactions offer a high degree of control over the stereochemistry of the final product. While direct stereoselective synthesis of this compound via this method is not extensively detailed in the provided results, the synthesis of related aromatic bisabolene (B7822174) derivatives has been achieved, showcasing the utility of this approach for constructing the core bisabolene framework.

A notable application involves a palladium-catalyzed domino arylation-cyclization of biocatalytically derived cyclic 1,3-dienes. This method allows for the rapid construction of tricyclic tetrahydrofluorenones with high regio- and stereoselectivity bath.ac.uk. The reaction proceeds through an acylation-terminated Heck-type sequence, demonstrating the potential to build complex molecular architectures from relatively simple precursors bath.ac.uk. Such strategies could be adapted for the stereoselective synthesis of the non-aromatic this compound by selecting appropriate starting materials and reaction conditions.

Key Features of Palladium-Catalyzed Synthesis:

| Feature | Description |

|---|---|

| Catalyst | Typically a palladium(0) complex. |

| Reactants | An organohalide or triflate and an organometallic coupling partner (e.g., organoboron, organozinc). |

| Bond Formation | Creates a new carbon-carbon bond. |

| Stereoselectivity | Can be controlled through the use of chiral ligands and reaction conditions. |

Grignard reagents, organomagnesium halides, are classic and versatile reagents in organic synthesis for the formation of carbon-carbon bonds. Their application in the synthesis of bisabolene isomers has been documented, particularly for the gamma-isomer.

A patented method describes the synthesis of gamma-bisabolene starting with the preparation of a Grignard reagent, 2-methyl-2-butenyl magnesium bromide. This reagent then undergoes a nucleophilic addition reaction with 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde. The resulting addition product is hydrolyzed to yield gamma-bisabolene alcohol, which is subsequently dehydrated and rearranged under acidic conditions to afford the final product, gamma-bisabolene google.com. Although this process yields the gamma-isomer, it highlights the utility of the Grignard approach for constructing the fundamental bisabolene skeleton google.com. The synthesis of the alpha-isomer would require a different set of starting materials to achieve the correct double bond placement.

Steps in Grignard-Based Synthesis of gamma-Bisabolene:

| Step | Description |

|---|---|

| 1. Grignard Reagent Formation | Reaction of 4-bromo-2-methyl-2-butene with magnesium metal in an ether solvent. |

| 2. Nucleophilic Addition | The Grignard reagent attacks the carbonyl carbon of 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde. |

| 3. Hydrolysis | Acidic workup to protonate the alkoxide and form gamma-bisabolene alcohol. |

| 4. Dehydration and Rearrangement | Acid-catalyzed removal of the hydroxyl group and subsequent rearrangement to form the gamma-bisabolene double bond structure. |

The use of organozinc reagents in palladium-catalyzed cross-coupling reactions, often referred to as the Negishi coupling, is a powerful method for the synthesis of various natural products, including aromatic bisabolene derivatives. This approach has been successfully applied to create the characteristic carbon skeleton of these sesquiterpenes.

One reported synthesis of aromatic bisabolene derivatives involves two main strategies utilizing organozinc reagents. The first approach accomplishes the synthesis of (+/-)-glandulone A, (+/-)-curcuhydroquinone, and (+/-)-curcuquinone by coupling a secondary alkyl zinc reagent (1,5-dimethyl-4-hexenylzinc halide) with protected bromohydroquinones using a palladium catalyst researchgate.netnih.gov. The second strategy involves the coupling of arylzinc halides with an alkenyl triflate, also in the presence of a palladium catalyst, to produce a variety of bisabolene derivatives, including dehydro-alpha-curcumene, (+/-)-curcuphenol, and (+/-)-elvirol researchgate.netnih.gov.

Examples of Aromatic Bisabolene Derivatives Synthesized:

| Compound | Method |

|---|---|

| (+/-)-Glandulone A | Coupling of a secondary alkyl zinc reagent with a protected bromohydroquinone. researchgate.netnih.gov |

| (+/-)-Curcuhydroquinone | Coupling of a secondary alkyl zinc reagent with a protected bromohydroquinone. researchgate.netnih.gov |

| Dehydro-alpha-curcumene | Coupling of an arylzinc halide with an alkenyl triflate. researchgate.netnih.gov |

Chiral Synthesis and Enantioselective Approaches

The synthesis of a single enantiomer of a chiral molecule like this compound is of significant interest due to the often differing biological activities of enantiomers. Enantioselective synthesis aims to produce a specific enantiomer in high excess over the other.

Catalytic asymmetric synthesis, which utilizes chiral catalysts, is a prominent strategy for achieving enantioselectivity. Both metal- and enzyme-catalyzed reactions have been extensively researched for the production of chiral compounds niscpr.res.in. In the context of bisabolane (B3257923) sesquiterpenes, enantioselective approaches often involve the use of chiral building blocks or asymmetric catalytic reactions to establish the key stereocenters. For instance, the enantioselective synthesis of (S)-α-arylpropionic acids, which share a chiral benzylic center motif with some bisabolene derivatives, has been achieved through the palladium-catalyzed kinetic resolution of benzylic alcohols niscpr.res.in.

The development of enantioselective catalytic protocols for the synthesis of complex cyclic systems is an active area of research. For example, a palladium-catalyzed asymmetric intramolecular alkene-alkyne coupling has been developed to afford enantioenriched bicyclo[3.2.1]octadienes, which are structural motifs found in various natural products nih.gov. Such advanced catalytic methods hold promise for the future development of highly enantioselective syntheses of this compound.

Synthesis of Analogues and Derivatives

The chemical modification of the this compound structure can lead to the formation of new derivatives with potentially altered or enhanced biological activities. Oxidation and epoxidation are common transformations used to introduce new functional groups into the molecule.

The double bonds in the alpha-bisabolene (B94291) structure are susceptible to oxidation and epoxidation, leading to the formation of various derivatives. Alpha-bisabolol, a tertiary alcohol, is a well-known derivative that can be formed through the hydration of the exocyclic double bond of alpha-bisabolene. The synthesis of (-)-α-bisabolol has been achieved through a concise total synthesis involving the asymmetric epoxidation of a homoallylic alcohol derived from (S)-limonene researchgate.net.

Epoxidation of the double bonds in alpha-bisabolene leads to the formation of bisabolene epoxides. These epoxides are also found in nature and can be synthesized in the laboratory. The NIST Chemistry WebBook lists data for α-bisabolene epoxide, indicating its characterization and the existence of various stereoisomers nist.govnist.gov. The epoxidation of terpenes is a useful transformation for creating valuable intermediates for the synthesis of fine chemicals and pharmaceuticals princeton.edu. Various methods for the enantioselective epoxidation of α,β-unsaturated ketones and esters have been developed, which could be applied to precursors of this compound to generate chiral epoxides organic-chemistry.org.

Examples of Oxidation and Epoxidation Products:

| Derivative | Functional Group |

|---|---|

| alpha-Bisabolol | Tertiary alcohol |

Hydrogenation to Bisabolane

The chemical transformation of this compound into bisabolane is a fundamental derivatization achieved through hydrogenation. This process involves the catalytic addition of hydrogen across the double bonds within the alpha-bisabolene structure, resulting in a saturated cycloalkane known as bisabolane.

Detailed research findings from gas chromatography analysis show that the chemical hydrogenation of biosynthetic bisabolene yields a mixture of two geometric isomers of bisabolane. The reaction is not entirely stereospecific, producing the two isomers in a 3:1 ratio. This conversion underscores a straightforward method to access the saturated bisabolane scaffold from its unsaturated precursor, which can be a key step for creating further derivatives or for studying the properties of the saturated core structure.

The table below presents the retention times (RT) observed during the gas chromatography analysis of this hydrogenation process.

Table 1: Gas Chromatography Retention Times for the Hydrogenation of Bisabolene

| Compound | Retention Time (RT) in minutes |

|---|---|

| Biosynthetic Bisabolene | 8.90 |

| Bisabolane Isomer 1 | 7.99 |

| Bisabolane Isomer 2 | 8.08 |

Data derived from the analysis of the hydrogenation of biosynthetic bisabolene.

Structure-Activity Relationship (SAR) Studies of Synthetic Derivatives

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For bisabolene derivatives, these studies involve synthesizing a series of analogues with systematic modifications to the parent structure and evaluating their biological effects. This process helps to identify the key molecular features, or pharmacophores, responsible for the observed activity, guiding the design of more potent and selective agents.

Bisabolane-type sesquiterpenoids, derived from the bisabolene scaffold, have been the focus of numerous SAR studies, particularly for their anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Research into bisabolane sesquiterpenoids has revealed significant anti-inflammatory potential. The activity of these derivatives is evaluated by measuring their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.net

SAR studies on a series of bisabolane-type sesquiterpenoids isolated from natural sources like Curcuma longa and the endophytic fungus Penicillium citrinum have provided key insights. nih.govmdpi.com The findings indicate that the anti-inflammatory activity is closely linked to several structural features:

Absolute Configuration: The stereochemistry at specific carbon atoms, such as C-6, can significantly influence the compound's potency. mdpi.com

Substituent Groups: The presence, nature, and position of functional groups (e.g., hydroxyl, methoxy) on the bisabolane ring system are critical determinants of activity. nih.govmdpi.com For instance, certain phenolic bisabolanes bearing a methoxy (B1213986) group at the C-1 position have been identified. nih.gov

Degree of Oxidation: The oxidation state of the molecule can modulate its anti-inflammatory effect. mdpi.com

Several studies have demonstrated that bisabolane derivatives can inhibit NO production with varying efficacy. nih.gov For example, compounds isolated from Morinda citrifolia displayed significant inhibitory activities on NO production in mouse macrophage RAW 264.7 cells, with IC₅₀ values in the low micromolar range. nih.gov

Table 2: Anti-inflammatory Activity of Selected Bisabolane Derivatives

| Compound | Source Organism | Biological Assay | Activity (IC₅₀ or Inhibition %) |

|---|---|---|---|

| Morincitrinoid A | Morinda citrifolia | NO Production Inhibition | 0.98 ± 0.07 µM |

| Known Analogue 2 | Morinda citrifolia | NO Production Inhibition | 1.12 ± 0.09 µM |

| Known Analogue 3 | Morinda citrifolia | NO Production Inhibition | 6.32 ± 0.11 µM |

| Penicibisabolane G | Penicillium citrinum | NO Production Inhibition | >50% at 20 µM |

| Known Analogue 13 | Penicillium citrinum | NO Production Inhibition | >50% at 20 µM |

IC₅₀ values represent the concentration required to inhibit 50% of NO production. Data sourced from studies on bisabolane sesquiterpenoids. nih.govnih.gov

Cytotoxic Activity

In addition to anti-inflammatory effects, certain bisabolene derivatives have been investigated for their potential as anticancer agents. SAR studies in this area focus on how structural modifications affect the compound's ability to kill cancer cells selectively. A study on β-bisabolene, a structural isomer of α-bisabolene, demonstrated its selective cytotoxic activity against various breast cancer cell lines. nih.gov The compound was found to induce apoptosis (programmed cell death) in these cells. nih.gov

The research highlighted that β-bisabolene was effective against both mouse and human breast cancer cells while showing lower toxicity to normal, non-cancerous cells. nih.gov This selective cytotoxicity is a highly desirable characteristic for a potential anticancer drug. The IC₅₀ values, which represent the concentration of the compound required to kill 50% of the cells in a culture, were determined for several cell lines. nih.gov

Table 3: Cytotoxic Activity of β-Bisabolene in Breast Cancer Cell Lines

| Cell Line | Cell Type | IC₅₀ (µg/ml) |

|---|---|---|

| MCF-10A | Normal Human Breast | 114.3 |

| MCF-7 | Human Breast Cancer | 66.91 |

| MDA-MB-231 | Human Breast Cancer | 98.39 |

| SKBR3 | Human Breast Cancer | 70.62 |

| BT474 | Human Breast Cancer | 74.3 |

Data from a study evaluating the selective cytotoxicity of β-bisabolene. nih.gov

These SAR studies collectively demonstrate that the bisabolene scaffold is a promising template for developing new therapeutic agents. By strategically modifying the core structure, it is possible to tune the biological activity, leading to the identification of derivatives with enhanced potency and selectivity for either anti-inflammatory or cytotoxic applications.

Analytical Methodologies for Characterization and Quantification of E,r Alpha Bisabolene

Chromatographic Techniques

Chromatography is fundamental for separating (E,R)-alpha-bisabolene from complex matrices, such as essential oils or synthetic reaction mixtures. The choice of technique depends on the volatility of the compound and the nature of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and powerful technique for the analysis of volatile compounds like this compound. gsconlinepress.comjmchemsci.com The process involves separating components of a sample in the gas phase using a capillary column, followed by detection and identification using a mass spectrometer.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) through a long, thin capillary column. thepharmajournal.com The separation is based on the differential partitioning of compounds between the stationary phase (a coating on the column wall) and the mobile gas phase. Non-polar or mid-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), are commonly used for sesquiterpene analysis. nist.gov

Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint. The mass spectrum of α-bisabolene shows a molecular ion peak (M+) at m/z 204, corresponding to its molecular weight. researchgate.net Identification is achieved by comparing the obtained mass spectrum and the retention time with those of a known standard or by matching against spectral libraries like NIST. nist.gov

For quantification, a calibration curve is typically prepared using a certified standard of this compound. protocols.io An internal standard, such as β-caryophyllene, may also be used to improve accuracy and precision by correcting for variations in injection volume and sample preparation. protocols.io Headspace GC-MS is another variation of this technique that can be used for direct measurement in various biological samples. researchgate.netnih.gov

Table 1: Example of GC-MS Parameters for this compound Analysis

| Parameter | Value / Description | Source |

|---|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., VF 5 ms, HP-5MS, BP-20) | thepharmajournal.comnist.gov |

| Column Dimensions | 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness | thepharmajournal.comnist.gov |

| Carrier Gas | Helium | thepharmajournal.comnist.gov |

| Oven Temperature Program | Example: Start at 60°C, ramp at 4°C/min to 220°C, hold for 10 min | nist.gov |

| Injector Temperature | 200-250°C | thepharmajournal.com |

| Ionization Energy | 70 eV (Electron Ionization) | gsconlinepress.comthepharmajournal.com |

| Mass Scan Range | 40-1000 m/z | thepharmajournal.com |

While GC-MS is the standard for volatile sesquiterpenes, High-Performance Liquid Chromatography (HPLC) can serve as a complementary technique. HPLC separates compounds based on their interaction with a solid stationary phase (packed into a column) and a liquid mobile phase. It is particularly useful for analyzing less volatile or thermally unstable compounds.

For sesquiterpenes like this compound, which lack a strong chromophore, detection can be a challenge. A UV detector set at low wavelengths (around 200-210 nm) may be used, but sensitivity can be limited. More advanced detectors, such as a Mass Spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD), offer more universal detection capabilities. nih.gov

The application of HPLC for the direct analysis of this compound is less common than GC-MS. researchgate.net However, it can be valuable for the purification of the compound from complex mixtures or for the analysis of its non-volatile derivatives.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound, including its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. It provides information about the carbon-hydrogen framework of a molecule.

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental structural information.

¹H NMR: The ¹H NMR spectrum gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. The splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. The chemical shift of each carbon signal helps to identify its functional group (e.g., alkene, alkane, methyl).

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for Bisabolene (B7822174) Isomers

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Methyl Protons/Carbons | 1.6 - 1.7 | 17.0 - 28.0 |

| Methylene Protons/Carbons | 1.9 - 2.1 | 23.0 - 43.0 |

| Methine Protons/Carbons | ~2.7, ~5.1, ~5.4 | 50.0 - 51.0 |

| Olefinic Protons/Carbons | 5.1 - 5.4 | 106.0 - 152.0 |

Two-dimensional (2D) NMR experiments provide more detailed connectivity information by correlating signals from the 1D spectra, which is essential for assembling the complete molecular structure. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent carbons, allowing for the tracing of proton-proton spin networks throughout the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically two or three bonds). sdsu.eduemerypharma.com HMBC is crucial for connecting molecular fragments that are not directly bonded, such as linking quaternary carbons to other parts of the structure. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly important for determining the relative stereochemistry of the molecule, such as the (E) configuration of the double bond and the (R) configuration at the chiral center in this compound.

Table 3: Overview of 2D NMR Techniques for this compound Structural Elucidation

| Technique | Abbreviation | Information Provided |

|---|---|---|

| Correlation Spectroscopy | COSY | Shows proton-proton (¹H-¹H) couplings through 2-3 bonds. sdsu.edu |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached carbons (¹JCH). sdsu.eduyoutube.com |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows long-range correlations between protons and carbons (²JCH, ³JCH). sdsu.eduyoutube.com |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are spatially close, revealing stereochemistry. researchgate.net |

Infrared (IR) Spectroscopy

The key expected IR absorptions for alpha-bisabolene (B94291) are associated with its carbon-carbon double bonds (C=C) and carbon-hydrogen bonds (C-H). The stretching vibrations of C-H bonds attached to the double bonds (=C-H) are expected to appear at slightly higher wavenumbers (typically 3100-3000 cm⁻¹) than the C-H stretches of the saturated parts of the molecule (-C-H), which absorb below 3000 cm⁻¹. vscht.cz The C=C stretching vibration itself typically gives rise to a moderate band in the 1680-1640 cm⁻¹ region. vscht.cz Carbon-hydrogen bending vibrations provide further structural information and are expected in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | Stretching | Alkene C-H (=C-H) |

| 3000-2850 | Stretching | Alkane C-H (-C-H) |

| 1680-1640 | Stretching | Alkene C=C |

| 1465 | Scissoring (Bending) | Alkane CH₂ |

| 1378 | Rocking (Bending) | Methyl C-H |

This table is generated based on typical IR absorption regions for the functional groups present in the molecule. vscht.cz

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In conjunction with an ionization method like electron ionization (EI), it also provides structural information through the analysis of fragmentation patterns. libretexts.org The molecular formula for alpha-bisabolene is C₁₅H₂₄, giving it a molecular weight of approximately 204.35 g/mol . nist.govnist.gov

Upon ionization in an EI-MS system, the this compound molecule forms a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 204. This molecular ion is a radical cation that can undergo fragmentation by breaking chemical bonds to form smaller, charged fragments and neutral radicals. libretexts.org The fragmentation pattern is a unique fingerprint that aids in structural identification.

For a terpene like alpha-bisabolene, fragmentation often involves cleavage of C-C bonds, particularly those adjacent to double bonds (allylic cleavage), which results in stabilized carbocations. Rearrangements can also occur, leading to characteristic fragment ions. libretexts.orgmiamioh.edu Analysis of the mass spectrum of the closely related isomer (E)-α-Bisabolene shows a prominent molecular ion peak at m/z 204, confirming the molecular weight. nist.gov Significant fragment ions are observed at various m/z values, which correspond to the loss of different alkyl groups from the parent molecule.

Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of α-Bisabolene

| m/z Value | Proposed Fragment/Loss |

|---|---|

| 204 | [C₁₅H₂₄]⁺• (Molecular Ion) |

| 189 | [M - CH₃]⁺ (Loss of a methyl group) |

| 161 | [M - C₃H₇]⁺ (Loss of a propyl group) |

| 133 | [M - C₅H₉]⁺ |

| 119 | [C₉H₁₁]⁺ |

| 109 | [C₈H₁₃]⁺ |

| 93 | [C₇H₉]⁺ |

| 69 | [C₅H₉]⁺ |

Data is representative of α-bisabolene isomers as found in the NIST spectral database. nist.gov

Advanced Structural Elucidation Methods (e.g., Vibrational Circular Dichroism (VCD))

For chiral molecules such as this compound, determining the absolute configuration at the stereocenter is crucial. Vibrational circular dichroism (VCD) is a specialized spectroscopic technique that provides this information. VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule. nih.govfu-berlin.de This differential absorption results in a VCD spectrum, which provides a unique fingerprint of the molecule's three-dimensional structure, including its absolute stereochemistry. chemrxiv.org

The application of VCD for structural elucidation involves a combined experimental and theoretical approach. americanlaboratory.com The experimental VCD spectrum of the sample is measured in solution. americanlaboratory.com Concurrently, quantum mechanical calculations, often using density functional theory (DFT), are performed to predict the theoretical VCD spectrum for a specific enantiomer (e.g., the 'R' configuration). americanlaboratory.comru.nl

If the major bands of the experimentally measured VCD spectrum match the calculated spectrum in terms of sign and relative intensity, the absolute configuration of the sample can be confidently assigned as that of the enantiomer used in the calculation. americanlaboratory.com VCD is highly sensitive to subtle conformational and configurational differences, making it an invaluable tool for the unambiguous stereochemical assignment of natural products like this compound, where traditional methods may be challenging. chemrxiv.orgru.nl

Quantitative Analysis in Complex Biological and Environmental Matrices

Quantifying the exact amount of this compound in complex samples, such as plant essential oils, biological fluids, or environmental samples, requires highly sensitive and selective analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and robust technique for this purpose.

The process involves several key steps:

Sample Preparation: The analyte must first be extracted from the matrix. This can involve methods like solvent extraction, solid-phase microextraction (SPME), or steam distillation, followed by cleanup steps to remove interfering compounds.

Chromatographic Separation: The extract is injected into a gas chromatograph. The GC separates the volatile components of the mixture based on their boiling points and interaction with a capillary column. A chiral stationary phase column can be used to separate different enantiomers if required.

Detection and Quantification: As components elute from the GC column, they enter the mass spectrometer. For quantification, the MS is often operated in selected ion monitoring (SIM) mode. In SIM mode, the detector is set to monitor only a few specific fragment ions characteristic of the target analyte (e.g., m/z 204, 161, 93 for alpha-bisabolene). This significantly increases sensitivity and reduces interference from co-eluting compounds from the matrix. mdpi.com

Calibration: To determine the concentration, a calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of a pure this compound standard. The peak area of the analyte in the unknown sample is then compared to this calibration curve to calculate its concentration.

Table 3: Example Calibration Data for GC-MS Quantification of this compound

| Standard Concentration (µg/mL) | Integrated Peak Area (Arbitrary Units) |

|---|---|

| 1.0 | 55,280 |

| 5.0 | 278,550 |

| 10.0 | 549,100 |

| 25.0 | 1,380,200 |

This table presents hypothetical data to illustrate the linear relationship between concentration and instrument response used for quantification.

Mechanistic Investigations of Biological Activities in Non Human Systems

Antimicrobial Activities

(E,R)-alpha-bisabolene has demonstrated notable antimicrobial properties, which are attributable to several distinct mechanisms of action. These include the disruption of microbial cell integrity, interference with bacterial communication and community formation, and targeted efficacy against specific pathogenic microorganisms.

One of the primary antimicrobial actions of this compound involves the direct disruption of microbial cell membranes. Research has shown that this sesquiterpene can compromise the structural integrity of the bacterial cell membrane, leading to leakage of intracellular contents and ultimately cell death. caringsunshine.com This lytic effect is a common mechanism for many antimicrobial peptides and small molecules that target the microbial membrane. nih.govucl.ac.ukucl.ac.uk The process often begins with the peptide or molecule binding to the membrane, followed by insertion into the lipid bilayer, which can lead to the formation of pores or a general destabilization of the membrane structure. nih.gov

The precise molecular interactions that govern the membrane disruption by this compound are still under investigation. However, it is hypothesized that its lipophilic nature facilitates its interaction with the lipid components of the cell membrane. This interaction can alter membrane fluidity and permeability, leading to a loss of essential ions and molecules, and ultimately resulting in cell lysis. nih.gov Some antimicrobial agents achieve this through a "carpet model," where they accumulate on the membrane surface and cause tension, leading to micellization and disruption. nih.gov Others may form discrete pores through a "barrel-stave" or "toroidal-pore" mechanism. nih.gov

Beyond direct cell lysis, this compound has been shown to interfere with microbial community behaviors, specifically biofilm formation and quorum sensing. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against antibiotics and host immune responses. nih.gov Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression in response to population density, often regulating virulence factor production and biofilm formation. nih.govnih.gov

Studies have indicated that this compound can inhibit the formation of biofilms by various bacteria. This inhibition can occur through the downregulation of genes involved in the production of the EPS matrix. Furthermore, there is evidence to suggest that this compound can interfere with quorum sensing signaling pathways. nih.gov By disrupting these communication networks, the compound can prevent the coordinated expression of genes necessary for biofilm development and the production of virulence factors. mdpi.com

| Microorganism | Effect on Biofilm | Observed Mechanism |

|---|---|---|

| Pseudomonas aeruginosa | Potent inhibition of biofilm formation | Interference with quorum sensing pathways |

| Staphylococcus aureus | Significant reduction in biofilm mass | Downregulation of genes for EPS production |

Research has demonstrated the efficacy of this compound against a range of specific microorganisms, with notable activity against Gram-positive bacteria.

Staphylococcus aureus : In vitro studies have shown that bisabolene (B7822174) exhibits antibacterial activity against S. aureus, including methicillin-resistant strains (MRSA). caringsunshine.com The mechanism is believed to involve the disruption of the bacterial cell membrane. caringsunshine.com

Escherichia coli : While generally less susceptible than Gram-positive bacteria, some studies have reported inhibitory effects of bisabolene-containing essential oils against E. coli. mdpi.com The outer membrane of Gram-negative bacteria like E. coli often provides an additional barrier to antimicrobial agents. mdpi.com

Gram-positive bacteria : The greater sensitivity of Gram-positive bacteria to this compound is consistent with the general understanding of antimicrobial action. mdpi.com The lack of an outer membrane in these bacteria makes their cell wall and membrane more accessible to antimicrobial compounds. mdpi.com

| Microorganism | Gram Stain | Observed Efficacy |

|---|---|---|

| Staphylococcus aureus | Positive | High |

| Staphylococcus epidermidis | Positive | High |

| Escherichia coli | Negative | Moderate |

| Pseudomonas aeruginosa | Negative | Moderate |

Anti-inflammatory Actions

In addition to its antimicrobial effects, this compound exhibits significant anti-inflammatory properties. These actions are primarily mediated through the modulation of key inflammatory pathways and the inhibition of enzymes involved in the inflammatory cascade.

Leukotrienes are potent inflammatory mediators derived from the metabolism of arachidonic acid. nih.gov They play a crucial role in the pathophysiology of various inflammatory diseases, including asthma and allergic rhinitis. nih.gov Research has indicated that this compound can modulate the production of these inflammatory mediators. By interfering with the biosynthetic pathway of leukotrienes, the compound can effectively reduce the inflammatory response. nih.gov This modulation helps to alleviate the symptoms associated with inflammation, such as swelling, pain, and redness.

A key mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the activity of 5-lipoxygenase (5-LOX). nih.gov 5-LOX is the primary enzyme responsible for the conversion of arachidonic acid into leukotrienes. nih.govmdpi.com By directly inhibiting this enzyme, this compound effectively blocks the production of pro-inflammatory leukotrienes at their source. nih.gov This targeted inhibition of a critical inflammatory enzyme highlights the potential of this compound as a natural anti-inflammatory agent.

| Inflammatory Target | Effect of this compound | Consequence |

|---|---|---|

| Leukotrienes | Modulation of production | Reduction of inflammatory response |

| 5-Lipoxygenase (5-LOX) | Inhibition of activity | Decreased synthesis of leukotrienes |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Arachidonic acid |

| Leukotrienes |

Antioxidant Properties and Mechanisms

This compound, a member of the bisabolane-type sesquiterpenoid family, has been investigated for its antioxidant properties, which are critical in mitigating the cellular damage caused by oxidative stress. The mechanisms underlying these properties involve direct interaction with reactive oxygen species (ROS) and potential modulation of endogenous antioxidant systems.

The primary antioxidant action of many natural compounds is their ability to scavenge free radicals. Bisabolane-type sesquiterpenoids have demonstrated notable free radical scavenging capacities. nih.gov Studies on related compounds, such as β-bisabolene, have shown strong antioxidant activity. nih.gov The ability of these molecules to neutralize free radicals is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.gov

The mechanisms by which phenolic antioxidants, structurally related to some bisabolane (B3257923) derivatives, scavenge radicals are well-documented and provide a framework for understanding the activity of this compound. These mechanisms include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, quenching it. nih.gov

Single Electron Transfer-Proton Transfer (ET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton, and the resulting anion then donates an electron to the radical. nih.gov

The efficiency of these mechanisms is influenced by thermodynamic parameters like bond dissociation enthalpy (BDE) and ionization potential (IP), which are determined by the molecular structure of the antioxidant. nih.gov For bisabolane-type phenols, research suggests that the ET-PT mechanism is a significant contributor to their DPPH radical scavenging activity in polar solvents. taylorandfrancis.com

| Mechanism | Description | Key Thermodynamic Parameter |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom (H•) to a free radical. | Bond Dissociation Enthalpy (BDE) |

| Single Electron Transfer-Proton Transfer (ET-PT) | An electron is transferred first, followed by a proton (H+). | Ionization Potential (IP) |

| Sequential Proton Loss Electron Transfer (SPLET) | A proton is lost first, followed by an electron transfer from the resulting anion. | Proton Affinity (PA) |

Key components of this system include:

Glutathione (B108866) Peroxidases (GPx): These enzymes catalyze the reduction of hydrogen peroxide and lipid peroxides by using GSH as a reductant, which in the process becomes oxidized to glutathione disulfide (GSSG). nih.gov

Glutathione Reductase (GR): This enzyme is crucial for recycling GSSG back to its reduced, active GSH form. This reaction requires Nicotinamide adenine (B156593) dinucleotide 2'-phosphate reduced (NADPH) as an electron donor. nih.gov

Therefore, maintaining a high ratio of GSH to GSSG is vital for cellular redox homeostasis, and this is dependent on a steady supply of NADPH, often generated through the pentose (B10789219) phosphate (B84403) pathway. mdpi.comresearchgate.net While many phytochemicals exert their antioxidant effects by bolstering these pathways, specific studies detailing the direct modulation of NADPH production or GSH activity by this compound are not extensively documented in the available literature.

The biological activity of this compound may also be mediated through its interaction with specific nuclear receptors that regulate cellular metabolism and detoxification. One such receptor is the Pregnane X Receptor (PXR). gsconlinepress.com PXR functions as a xenobiotic sensor, detecting the presence of foreign substances and activating the transcription of genes involved in their metabolism and elimination. gsconlinepress.com

Upon activation by a ligand, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific response elements on the DNA, inducing the expression of key detoxification enzymes. gsconlinepress.com A primary target is the cytochrome P450 enzyme CYP3A4, which is responsible for metabolizing a vast number of foreign compounds. gsconlinepress.com

Antiproliferative and Apoptotic Activities (in Cancer Cell Lines and Animal Models)

This compound and its derivatives have been investigated for their potential to inhibit the growth of cancer cells. These antiproliferative effects are often mediated by the induction of programmed cell death, known as apoptosis, and by halting the progression of the cell cycle.

Apoptosis is a highly regulated process essential for eliminating damaged or cancerous cells. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a family of proteases called caspases. nih.govmdpi.com

Studies on the closely related compound α-bisabolol provide significant insight into the apoptotic mechanisms potentially triggered by α-bisabolene. In MCF-7 human breast cancer cells, α-bisabolol was found to induce apoptosis by modulating key proteins in the intrinsic pathway. dntb.gov.ua This involves tipping the balance between pro-apoptotic and anti-apoptotic members of the B-cell lymphoma 2 (Bcl-2) protein family. dntb.gov.ua

The observed mechanisms include:

Bax/Bcl-2 Modulation: Treatment with α-bisabolol led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. dntb.gov.ua This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane. ijper.org

Cytochrome-C Release: The change in mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytoplasm. dntb.gov.uanih.gov

Caspase Activation: In the cytoplasm, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase-9. dntb.gov.ua Caspase-9 then activates the executioner caspase-3, which carries out the systematic dismantling of the cell. nih.govdntb.gov.ua Increased levels of both caspase-9 and caspase-3 have been observed following treatment with α-bisabolol. dntb.gov.ua

| Apoptotic Marker | Function | Observed Effect of α-Bisabolol dntb.gov.ua |

|---|---|---|

| Bcl-2 | Anti-apoptotic (prevents mitochondrial permeabilization) | Downregulated |

| Bax | Pro-apoptotic (promotes mitochondrial permeabilization) | Upregulated |

| Cytochrome c | Released from mitochondria to initiate caspase activation | Elevated levels in cytoplasm |

| Caspase-9 | Initiator caspase activated by cytochrome c | Upregulated |

| Caspase-3 | Executioner caspase activated by caspase-9 | Upregulated |

In addition to inducing apoptosis, another key strategy by which antiproliferative compounds halt cancer growth is by inducing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication. It has several checkpoints, primarily at the G1/S and G2/M transitions, which ensure that the cell is ready to proceed to the next phase. Inducing arrest at these checkpoints prevents the proliferation of cancer cells. frontiersin.org

While direct evidence for this compound inducing cell cycle arrest is limited in the current literature, studies on other sesquiterpenes and natural compounds demonstrate the plausibility of this mechanism. For example, the sesquiterpene lactone janerin (B14756719) has been shown to cause cell cycle arrest at the G2/M phase in leukemic cells. mdpi.com This arrest is often achieved by modulating the levels of key regulatory proteins:

G0/G1 Arrest: This phase is controlled by cyclin D and cyclin-dependent kinases (CDKs) 4 and 6. Some compounds can induce arrest by downregulating these proteins and upregulating CDK inhibitors like p21 and p27. nih.govnih.gov

G2/M Arrest: The transition from the G2 phase to mitosis (M phase) is driven by the CDK1/Cyclin B complex. frontiersin.org Many natural compounds induce G2/M arrest by decreasing the levels of this complex, thereby preventing the cell from entering mitosis. frontiersin.orgmdpi.com

| Compound | Compound Class | Phase of Arrest | Mechanism of Action |

|---|---|---|---|

| Janerin mdpi.com | Sesquiterpene Lactone | G2/M | Decreases CDK1/Cyclin-B complex |

| Betulinic Acid nih.gov | Pentacyclic Triterpene | G2/M | Alters levels of CDK2, CDK4, and p-Rb |

| Podophyllotoxin Acetate researchgate.net | Lignan | G2/M | Decreases cyclin B1 and Cdc2 |

| Arylpyridylindoles nih.gov | Synthetic Heterocycle | G0/G1 and G2/M | Activates JNK/p53/p21 pathway (G0/G1); Inhibits tubulin polymerization (G2/M) |

Inhibition of Cancer Cell Proliferation, Invasion, and Migration (e.g., in MCF-7, MDA-MB-231 cell lines)

Scientific investigation into the anticancer properties of bisabolene sesquiterpenes has primarily focused on isomers and derivatives other than this compound. Notably, extensive research is available on β-bisabolene and the related alcohol, α-bisabolol, for their effects on breast cancer cell lines.

Studies on β-bisabolene have demonstrated its selective cytotoxic activity against human breast cancer cells. nih.gov Research has shown that this isomer can induce a loss of viability in both MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines. nih.govresearchgate.net The mechanism for this cytotoxicity is reported to be the induction of apoptosis (programmed cell death), as evidenced by assays for Annexin-V and caspase-3/7 activity. nih.govresearchgate.net

While direct studies on this compound are limited in this context, the data from related compounds suggest that the bisabolene scaffold is of interest for anticancer research. The table below summarizes the cytotoxic activity of the related isomer, β-bisabolene, against various human breast cancer cell lines.

| Cell Line | Description | Compound Tested | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| MCF-7 | Human Breast Adenocarcinoma (ER+, PR+) | β-bisabolene | 66.91 | nih.gov |

| MDA-MB-231 | Human Breast Adenocarcinoma (Triple-Negative) | β-bisabolene | 98.39 | nih.gov |

| SKBR3 | Human Breast Adenocarcinoma (HER2+) | β-bisabolene | 70.62 | nih.gov |

| BT474 | Human Breast Ductal Carcinoma (ER+, PR+, HER2+) | β-bisabolene | 74.3 | nih.gov |

| MCF-10A | Non-tumorigenic Human Breast Epithelial | β-bisabolene | 114.3 | nih.gov |

Insecticidal, Repellent, and Nematicidal Activities

This compound, as a terpenoid, is understood to exert its effects on pests through mechanisms common to this class of lipophilic compounds. The primary proposed mechanism of action is the disruption of cellular membrane integrity in target organisms. Its ability to readily penetrate the lipid bilayer of cell membranes can lead to increased permeability and a loss of structural integrity. This disruption results in the leakage of essential intracellular components, such as ions and macromolecules, ultimately causing cell death.

Another potential mechanism involves the modulation of the cholinergic system. Some research indicates that α-bisabolene may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function in insects. By inhibiting AChE, the neurotransmitter acetylcholine (B1216132) accumulates in the synaptic cleft, leading to overstimulation of nerve cells, paralysis, and death of the insect.

While specific studies detailing the nematicidal mechanism of this compound are not prominent, related compounds have shown significant activity. For instance, aldehydes such as (E,E)-2,4-decadienal and (E)-2-decenal have demonstrated potent nematicidal effects against root-knot nematodes like Meloidogyne javanica. nih.gov

The bisabolene framework is a crucial structural motif in the chemical communication systems of various insects, particularly stink bugs (Hemiptera: Pentatomidae). wikipedia.orgacs.org While this compound itself is not typically the final active pheromone, its isomers serve as essential precursors.

A well-documented example is found in the southern green stink bug, Nezara viridula. Males of this species produce (+)-(S,Z)-α-bisabolene, which is then enzymatically converted into trans- and cis-(Z)-α-bisabolene epoxides. researchgate.netnih.gov This specific blend of epoxides functions as the primary male-produced sex pheromone, attracting females, other males, and late-stage nymphs. acs.orgresearchgate.net The production of the (+)-(S,Z)-α-bisabolene precursor occurs de novo from farnesyl pyrophosphate via the activity of a specialized terpene synthase enzyme. nih.gov

This role as a pheromone precursor highlights the importance of the bisabolene structure in modulating insect behavior for aggregation and mating. wikipedia.org The use of these semiochemicals is a key area of research for developing species-specific pest management strategies, such as monitoring, mass trapping, and mating disruption. plantprotection.plresearchgate.netentomologyjournals.com

Plant Growth Regulation Studies

Current research into the direct effects of this compound on plant growth regulation is limited. However, some evidence suggests that the compound may play a role in modulating plant hormonal pathways. This interaction could potentially lead to applications for improving crop resilience and yield. More detailed studies are required to fully elucidate the mechanisms and potential practical uses of this compound as a plant growth regulator.

Potential Research Applications in Non Medical Fields

Biotechnological Production for Industrial Feedstocks

The industrial reliance on petrochemicals has prompted research into sustainable alternatives. (E,R)-alpha-bisabolene has emerged as a promising platform molecule due to its 15-carbon backbone, which can be chemically modified to produce a range of valuable products. nih.gov Advances in metabolic engineering and synthetic biology have enabled the production of α-bisabolene in various microbial hosts, offering a renewable and potentially more sustainable manufacturing route compared to its extraction from plants, where it is often found in low abundance. researchgate.net

One of the most researched applications of α-bisabolene is as a direct precursor to the biofuel bisabolane (B3257923) (C15H32). Through a chemical hydrogenation process, α-bisabolene is converted into bisabolane, a branched-chain alkane with properties remarkably similar to D2 diesel fuel. nih.govnih.gov Bisabolane has been identified as a high-performance diesel alternative, possessing a superior cloud point and freezing point, which are advantageous for cold weather performance. unl.edu

The production of α-bisabolene for this purpose has been successfully demonstrated in engineered microbial systems. nih.gov Scientists have engineered metabolic pathways in microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae to convert simple sugars into farnesyl diphosphate (FPP), the natural precursor to sesquiterpenes. nih.govnih.gov By introducing an (E)-α-bisabolene synthase gene, such as the one from the grand fir tree (Abies grandis), these microbes can efficiently convert FPP into α-bisabolene. nih.govmdpi.com Research has focused on optimizing these microbial factories to increase production titers and make the process economically viable for commercial-scale biofuel production. nih.gov

| Microorganism | Genetic Modification | Achieved α-Bisabolene Titer |

|---|---|---|

| Escherichia coli | Engineered mevalonate pathway and expression of Abies grandis α-bisabolene synthase (AgBIS) | >900 mg/L |

| Saccharomyces cerevisiae | Engineered mevalonate pathway | >900 mg/L |

| Yarrowia lipolytica | Systems metabolic engineering, peroxisome compartmentalization | 15.5 g/L (in fed-batch fermentation) |

| Chlamydomonas reinhardtii | Expression of (E)-α-bisabolene synthase | 11.0 ± 0.5 mg/L (mixotrophic) |

Beyond biofuels, α-bisabolene serves as a versatile building block for the synthesis of other valuable chemicals. Its structure is a precursor for many other natural compounds. wikipedia.org The development of microbial cell factories for α-bisabolene production represents a more sustainable and environmentally friendly approach compared to traditional chemical synthesis, which can suffer from low yields and the generation of toxic byproducts. researchgate.netthegoodscentscompany.com

Researchers have engineered the oleaginous yeast Yarrowia lipolytica to produce high titers of α-bisabolene from low-cost, renewable feedstocks like waste cooking oil. researchgate.netresearchgate.netnih.gov This approach not only provides a sustainable route to a valuable chemical but also offers a method for upcycling industrial waste products. researchgate.net Strategies to enhance production in these microbial systems include compartmentalizing the biosynthetic pathway within cellular organelles like peroxisomes or mitochondria to isolate it from competing metabolic pathways and improve precursor supply. researchgate.net These advanced metabolic engineering techniques have led to significant increases in production, with some engineered Y. lipolytica strains achieving titers as high as 15.5 g/L in fed-batch fermentations. researchgate.net

Agricultural Pest Management and Crop Protection

The search for environmentally benign pest control methods has led researchers to investigate naturally occurring compounds like this compound. Its role in insect communication and defense mechanisms presents opportunities for developing targeted and sustainable agricultural practices.

Research has identified bisabolene-type sesquiterpenes as key components in the pheromone communication systems of several insect species, particularly within the Pentatomidae family (stink bugs). nih.govresearchgate.net For instance, (+)-(S,Z)-α-bisabolene has been identified as the precursor to the male-produced sex pheromone of the southern green stink bug, Nezara viridula, a significant agricultural pest. nih.govresearchgate.net The insect biosynthesizes this compound de novo and converts it into trans-/cis-(Z)-α-bisabolene epoxide, which functions as the active pheromone to attract mates. researchgate.netnih.gov

This discovery is crucial for pest management as it allows for the development of pheromone-based control strategies. researchgate.netresearchgate.net Synthetic versions of these pheromones can be used in traps for monitoring pest populations, enabling more precise and timely application of control measures. umn.edu Another application is mating disruption, where a large amount of the synthetic pheromone is released into the field, confusing the male insects and preventing them from locating females, thereby reducing reproduction. unl.eduumn.edu This method is species-specific, reducing harm to non-target organisms and offering a greener alternative to broad-spectrum insecticides. researchgate.net

While the role of α-bisabolene as an insect pheromone precursor is well-documented, direct research on its application to enhance crop yields and resilience is less established. The use of biopesticides and pheromone-based strategies contributes indirectly to crop yield by protecting plants from pest damage. researchgate.net However, studies specifically investigating this compound as a biostimulant to directly promote plant growth or enhance tolerance to abiotic stresses (such as drought or salinity) are limited. Current research into biostimulants for crop resilience tends to focus on other classes of compounds and microorganisms. nih.gov Future research may explore whether the application of α-bisabolene or the engineering of plants to produce it could trigger defense pathways or otherwise improve plant fitness, but this remains a speculative area.

Research in Cosmetic Science (as a target compound, not product formulation)

In the field of cosmetic science, research often focuses on identifying and characterizing bioactive compounds for skin health. While the derivative α-bisabolol is a well-known cosmetic ingredient, α-bisabolene itself is a subject of research as a target compound due to its inherent chemical properties and its role as a precursor.

Investigations into the biological activities of α-bisabolene and related sesquiterpenes have revealed potential anti-inflammatory and antimicrobial properties. These are key areas of interest for cosmetic science, where such activities can be beneficial for skin soothing and protection. For example, the related compound α-(-)-bisabolol has been shown to reduce the production of pro-inflammatory cytokines in skin cells, suggesting its utility in managing skin inflammation. nih.gov Research into α-bisabolene explores whether it possesses similar intrinsic activities or can be efficiently converted into more active derivatives like bisabolol.

Furthermore, α-bisabolene is studied as a potential antioxidant. Oxidative stress is a major contributor to skin aging, and compounds that can neutralize reactive oxygen species are highly sought after in cosmetic research. An in silico study predicted that a derivative, cis-Z-alpha-bisabolene epoxide, could act as a ligand for the pregnane X receptor, which is involved in detoxification processes, suggesting a potential antioxidant function. This line of inquiry positions α-bisabolene as a target molecule for developing new cosmetic actives that protect the skin from environmental damage. The sustainable production of these compounds through biotechnology is also a significant area of research, aiming to provide a reliable and eco-friendly source for the cosmetic industry. researchgate.net

Research in the Flavor and Fragrance Industry: Mechanistic and Perception Studies

The characteristic aroma of alpha-bisabolene (B94291) is generally described as having warm, sweet, spicy, and balsamic notes, often associated with fragrances like myrrh and opopanax. This has led to its use in formulating "oriental" type fragrances and as a fixative in citrus compositions, such as artificial bergamot and lemon oils. While the broader class of bisabolenes is utilized for these properties, detailed mechanistic and perception studies focusing specifically on the this compound stereoisomer are still an area of developing research.

The perception of flavor and fragrance is a complex process initiated by the interaction of volatile molecules with olfactory receptors, which are G protein-coupled receptors (GPCRs) located in the nasal epithelium. The specific shape and electronic configuration of an odorant molecule, such as this compound, determines which of the hundreds of olfactory receptors it will bind to and activate. This binding triggers a signal transduction cascade, leading to the perception of a specific scent.

Nanosensor Development for Volatile Compound Detection in Agricultural Settings

In the field of precision agriculture, the early detection of plant stress, whether from pests, disease, or environmental factors, is critical for minimizing crop loss and reducing reliance on broad-spectrum pesticides. Plants under stress emit a complex blend of volatile organic compounds (VOCs), and specific terpenes, including sesquiterpenes like alpha-bisabolene and its derivatives, can act as key biomarkers for these stresses.

Recent advancements in nanotechnology have led to the development of highly sensitive nanosensors capable of detecting trace amounts of these VOCs in agricultural environments. These sensors offer a promising avenue for real-time, non-invasive monitoring of crop health.

Nanocomposite Sensor Technology

A significant area of research involves the use of nanocomposites, particularly those combining conductive polymers like polyaniline (PANI) with nanomaterials such as graphene oxide (GO) or metal nanoparticles. These materials create a sensor with a large surface area and unique electronic properties.

The fundamental principle behind these sensors is a change in their electrical properties upon adsorption of VOC molecules. When a target volatile compound, such as a bisabolene (B7822174) derivative, comes into contact with the sensor's surface, it causes a measurable change in the material's conductivity or resonance frequency. This change is proportional to the concentration of the volatile compound in the air.

| Sensor Material | Target Analyte Class | Detection Principle | Potential Agricultural Application |

| Polyaniline/Graphene Oxide (PANI/GO) | Sesquiterpenes (e.g., Bisabolene Epoxides) | Change in electrical conductivity/resonance frequency | Early detection of insect pests (e.g., stink bugs) |

| Polyaniline/Metal Oxides (e.g., PANI/ZnO) | Broad-class VOCs | Change in electrical conductivity | General crop health and stress monitoring |

| Graphene-based FET Biosensors | Various pesticides and VOCs | Change in electrical current in a field-effect transistor | Monitoring pesticide residue and plant stress signals |

Application in Pest Management

A compelling application of this technology is in the early detection of insect infestations. For example, research has demonstrated that nanosensors functionalized with PANI and GO can detect bisabolene epoxides, which are key components of the sex pheromone of the southern green stink bug (Nezara viridula), a significant agricultural pest. By deploying these sensors in a field, farmers could receive an early warning of pest presence before a large-scale infestation occurs, allowing for targeted and timely intervention.

These nanosensor arrays are often integrated into an "electronic nose" (e-nose) system. An e-nose combines the signals from multiple sensors, each with a slightly different sensitivity to various VOCs, and uses pattern recognition algorithms to identify a specific "smell-print" associated with a particular pest or disease.

Integration with Advanced Agricultural Systems

To make this technology practical for large-scale farming, researchers are exploring the integration of these nanosensor systems with unmanned aerial vehicles (UAVs), or drones. A UAV equipped with a lightweight e-nose could systematically fly over crops, "sniffing" the air for the volatile signatures of pests or diseases. This would create a detailed, real-time map of crop health, enabling farmers to apply treatments only to the affected areas, thereby reducing costs and environmental impact. This approach represents a significant step towards a more sustainable and data-driven model of agriculture.

Future Research Directions and Challenges

Further Elucidation of Novel Molecular Targets and Signaling Pathways

While alpha-bisabolene (B94291) has been associated with various biological activities, the precise molecular targets and signaling pathways, particularly for the (E,R)-stereoisomer, remain largely uncharacterized. A significant future direction is the use of advanced methodologies to deconstruct its mechanism of action at a cellular level.

Network pharmacology and molecular docking studies have been proposed as initial steps to identify potential protein targets and biological pathways influenced by alpha-bisabolene. ebi.ac.uk These computational approaches can predict interactions between the compound and key proteins involved in disease states, such as colorectal cancer, providing a roadmap for targeted experimental validation. ebi.ac.uk Future research must move beyond general bioactivity screening to pinpoint specific receptor binding, enzyme inhibition, or modulation of transcription factors. Elucidating these pathways is critical for understanding how (E,R)-alpha-bisabolene exerts its effects and for identifying its most promising therapeutic applications.

Advanced Biotechnological Approaches for Optimized Production

The low abundance of this compound from natural plant sources makes industrial-scale production economically challenging. nih.govresearchgate.net Consequently, metabolic engineering of microorganisms has emerged as a promising alternative for sustainable and high-yield production. However, significant challenges remain in optimizing these microbial cell factories.

A primary challenge in the microbial production of this compound is the presence of metabolic bottlenecks that limit yield. These bottlenecks often arise from the competition for precursor molecules between the native metabolic pathways of the host organism and the engineered pathway for bisabolene (B7822174) synthesis. rsc.org

Key precursors, such as farnesyl pyrophosphate (FPP) and acetyl-CoA, are essential for both bisabolene production and vital cellular functions like lipid biosynthesis. rsc.orgnih.gov Research has focused on various strategies to overcome these limitations, including:

Pathway Compartmentalization: Isolating the bisabolene synthesis pathway within cellular organelles, such as peroxisomes in the yeast Yarrowia lipolytica, can shield it from competing pathways and create a more conducive environment for production. rsc.orgacs.orgnih.gov

Optimizing Enzyme Expression: Overexpression of rate-limiting enzymes in the mevalonate (MVA) pathway, which produces FPP, has been shown to increase the precursor supply and boost final product titers. nih.govnih.govacs.org

Balancing Precursor Distribution: Engineering the host's metabolism to channel more acetyl-CoA towards the MVA pathway and away from competing processes is a critical optimization step. rsc.org

The table below summarizes various biotechnological approaches and the corresponding yields achieved in different microbial hosts.

| Microbial Host | Engineering Strategy | α-Bisabolene Titer |

| Yarrowia lipolytica | Peroxisome engineering, optimization of gene copy numbers, improved acetyl-CoA supply. rsc.org | 15.5 g/L |

| Yarrowia lipolytica | Overexpression of tHMG gene and use of lipid-overaccumulating strain. nih.gov | 1.243 g/L |

| Pichia pastoris | Optimization of MVA pathway in peroxisomes, aided by proteomic analysis. acs.orgnih.gov | 1.1 g/L |

| Methanosarcina acetivorans | Introduction of a bisabolene synthase gene from Abies grandis. nih.gov | 10.6 mg/L |

| Synechocystis sp. PCC 6803 | Testing various codon usage sequences of bisabolene synthase. ebi.ac.uk | 22.2 mg/L |

This table is interactive. Users can sort columns to compare different production platforms.

The complexity of cellular metabolism makes it difficult to predict the effects of genetic modifications. "Omics" technologies, particularly proteomics, are powerful tools for obtaining a system-level understanding of the cellular response to metabolic engineering. escholarship.orgwhiterose.ac.uk

Proteomics, the large-scale study of proteins, allows researchers to quantify changes in protein expression levels within an engineered host. This information provides direct insights into metabolic flux and can pinpoint previously unknown bottlenecks. whiterose.ac.uk For instance, label-free quantification (LFQ) proteomic analysis was successfully used to engineer Pichia pastoris for enhanced α-bisabolene production. acs.orgnih.gov The study identified that a key enzyme in the peroxisomal targeting pathway was a limiting factor; subsequent overexpression of this enzyme significantly improved the product yield. acs.orgnih.gov

Future research will likely involve the integration of multiple omics datasets (genomics, transcriptomics, proteomics, and metabolomics) to create comprehensive models of cellular metabolism. These models will enable more precise and predictive engineering of microbial strains for optimized production of this compound.

Development of Innovative Synthetic Strategies for Complex Derivatives

The native structure of this compound serves as a scaffold for the development of novel, complex derivatives with potentially enhanced or new biological activities. A significant future challenge lies in creating innovative and efficient synthetic strategies to access these derivatives. While bisabolene epoxides are known to function as insect pheromones, the deliberate synthesis of a wider array of derivatives remains an underexplored area. researchgate.net

Future research should focus on:

Stereoselective Synthesis: Developing chemical reactions that can modify the bisabolene structure while precisely controlling the stereochemistry of the new products. This is crucial as biological activity is often highly dependent on the three-dimensional arrangement of atoms.

Biocatalysis: Employing enzymes to perform specific chemical transformations on the this compound molecule. This approach can offer high selectivity and milder reaction conditions compared to traditional chemical synthesis.

Combinatorial Chemistry: Creating libraries of bisabolene derivatives by systematically adding different chemical groups to the core structure. These libraries can then be screened for enhanced biological activity.

The development of such synthetic strategies will be instrumental in exploring the chemical space around this compound and potentially discovering new compounds with valuable applications.

Comprehensive Structure-Activity Relationship (SAR) Studies for Targeted Applications

To rationally design this compound derivatives for specific applications, a thorough understanding of its structure-activity relationship (SAR) is required. SAR studies involve systematically modifying the chemical structure of a molecule and evaluating how these changes affect its biological activity. This process helps to identify the key chemical features (the pharmacophore) responsible for its effects.

For this compound, comprehensive SAR studies are a critical future research direction. These studies should aim to: